

ATM-1001 experimental protocol for in vitro cell culture

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Compound of Interest

Compound Name: ATM-1001

Cat. No.: B605671

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Application Notes & Protocols: ATM-1001

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Introduction

ATM-1001 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a network of pathways that detects, signals, and repairs DNA double-strand breaks (DSBs).^{[1][2][3]} By inhibiting ATM, **ATM-1001** can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethality in tumors with specific DNA repair defects. These application notes provide detailed protocols for the in vitro characterization of **ATM-1001** in cell culture.

General Cell Culture

Cell Line Recommendations

The A549 human lung carcinoma cell line is recommended for initial studies due to its robust growth characteristics and well-characterized response to DNA damage.^{[4][5]} However, protocols provided are adaptable to other adherent cell lines.

A549 Cell Culture Protocol

- Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.^{[4][5]}

- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[\[4\]](#)[\[6\]](#)
- Subculturing:
 - When cells reach 80-90% confluency, aspirate the culture medium.[\[7\]](#)
 - Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
 - Add 2-3 mL of 0.25% Trypsin-EDTA solution to a T-75 flask and incubate for 3-5 minutes at 37°C until cells detach.[\[6\]](#)[\[8\]](#)
 - Neutralize the trypsin by adding 6-8 mL of complete growth medium.[\[4\]](#)[\[8\]](#)
 - Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[\[6\]](#)
 - Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks at a ratio of 1:4 to 1:9.[\[4\]](#)

Experimental Protocols

Western Blot Analysis of ATM Pathway Inhibition

This protocol is designed to confirm the inhibitory effect of **ATM-1001** on the ATM signaling pathway by measuring the phosphorylation of its downstream targets, such as p53 and Chk2.[\[9\]](#)[\[10\]](#)

Procedure:

- Cell Seeding: Seed A549 cells in 6-well plates at a density of 5×10^5 cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat cells with varying concentrations of **ATM-1001** (e.g., 0.1, 1, 10 μ M) for 1 hour.
 - Induce DNA damage by treating cells with a DNA-damaging agent (e.g., Etoposide at 10 μ M or ionizing radiation at 10 Gy).

- Incubate for an additional 1-2 hours.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Collect lysates and determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blot:
 - Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies are listed in Table 1.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 1: Recommended Primary Antibodies for Western Blot

Target Protein	Phosphorylation Site	Expected Band Size	Supplier (Example)
ATM	Ser1981	~350 kDa	Cell Signaling Technology
p53	Ser15	~53 kDa	Cell Signaling Technology
Chk2	Thr68	~62 kDa	Cell Signaling Technology
GAPDH/Actin	N/A	~37-42 kDa	Santa Cruz Biotechnology

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to assess the cytotoxic or cytostatic effects of **ATM-1001**.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Procedure:

- Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of medium.[\[11\]](#) Allow to adhere overnight.
- Treatment:
 - Treat cells with a serial dilution of **ATM-1001** (e.g., 0.01 to 100 μ M) with or without a fixed concentration of a DNA-damaging agent.
 - Include untreated cells as a negative control and wells with medium only as a blank.
 - Incubate for 24-72 hours.[\[12\]](#)
- MTT Addition:
 - Add 10 μ L of 5 mg/mL MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[\[12\]](#)

- Solubilization:
 - Carefully remove the medium.
 - Add 100 μ L of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[\[12\]](#)
 - Shake the plate gently for 15 minutes.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the untreated control.

Table 2: Example Data from MTT Assay

ATM-1001 (μ M)	Absorbance (570 nm)	% Viability (Normalized)
0 (Control)	1.25	100%
0.1	1.22	97.6%
1	1.15	92.0%
10	0.85	68.0%
50	0.45	36.0%
100	0.25	20.0%

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **ATM-1001** on cell cycle progression, particularly its ability to abrogate DNA damage-induced cell cycle checkpoints.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Procedure:

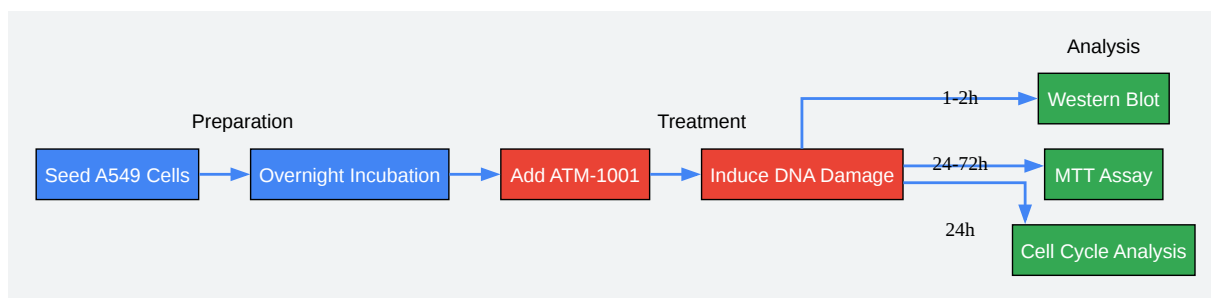
- Cell Seeding and Treatment:

- Seed A549 cells in 6-well plates.
- Treat cells with **ATM-1001** and/or a DNA-damaging agent as described in the Western Blot protocol.
- Incubate for 24 hours.
- Cell Harvesting:
 - Collect both adherent and floating cells.
 - Wash with PBS and centrifuge at 300 x g for 5 minutes.
- Fixation:
 - Resuspend the cell pellet in 500 μ L of PBS.
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[\[17\]](#)
 - Incubate at 4°C for at least 2 hours (or overnight).[\[17\]](#)
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in 500 μ L of Propidium Iodide (PI) staining solution (50 μ g/mL PI and 100 μ g/mL RNase A in PBS).[\[17\]](#)
 - Incubate in the dark for 30 minutes at room temperature.
- Data Acquisition:
 - Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
 - Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Table 3: Example Data from Cell Cycle Analysis

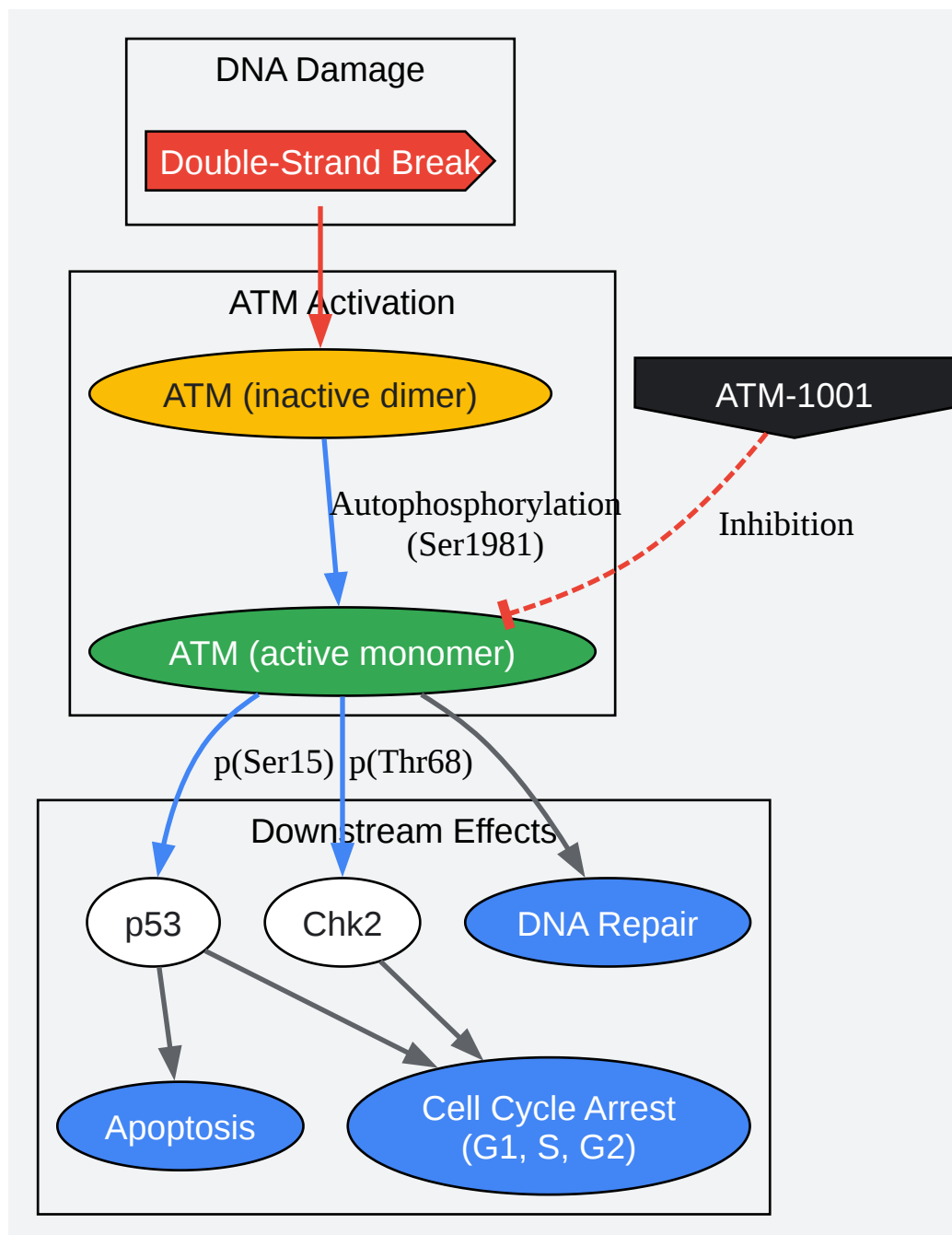
Treatment	% Cells in G1	% Cells in S	% Cells in G2/M
Untreated Control	55%	30%	15%
DNA Damage Agent	20%	10%	70% (G2/M Arrest)
ATM-1001 + DNA Damage Agent	45%	35%	20% (Arrest Abrogated)

Visualizations



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Caption: General experimental workflow for **ATM-1001** characterization.



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Caption: Simplified ATM signaling pathway and the action of **ATM-1001**.

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